4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
Overview
Description
4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C13H13BrN4O2S2 and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. They reported its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties and high singlet oxygen quantum yield Pişkin, Canpolat, & Öztürk (2020).
Sulfonamide-Sulfonimide Tautomerism
- Branowska et al. (2022) explored the sulfonamide-sulfonimide tautomerism in sulfonamide-1,2,4-triazine derivatives, which are structurally related to the compound . Their study involved synthesis, structure analysis, and theoretical calculations Branowska et al. (2022).
Antibacterial and Antifungal Activities
- Wang, Wan, and Zhou (2010) synthesized novel sulfanilamide-derived 1,2,3-triazoles and evaluated them for antibacterial and antifungal activities. Some compounds showed promising antibacterial potency Wang, Wan, & Zhou (2010).
- Yadav and Kaushik (2022) reported the synthesis of sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, showing significant antibacterial activity against various strains Yadav & Kaushik (2022).
Anticancer Activity
- Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives with potential anticancer activity. Some compounds displayed remarkable activity against various human tumor cell lines Sławiński et al. (2012).
HIV-1 Infection Prevention
- Cheng De-ju (2015) worked on methylbenzenesulfonamide antagonists targeting HIV-1 infection prevention, showcasing the potential use of such compounds in drug development against HIV-1 Cheng De-ju (2015).
UV Protection and Antimicrobial Properties
- Mohamed, Abdel-Wahab, and Fahmy (2020) designed sulfonamide-containing azo dyes for cotton fabrics, enhancing dyeability and providing UV protection and antibacterial properties Mohamed, Abdel-Wahab, & Fahmy (2020).
Properties
IUPAC Name |
4-bromo-N-[(4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2S2/c1-3-8-21-13-17-16-12(18(13)2)9-15-22(19,20)11-6-4-10(14)5-7-11/h1,4-7,15H,8-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQIWPNWDCBNEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC#C)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122435 | |
Record name | 4-Bromo-N-[[4-methyl-5-(2-propyn-1-ylthio)-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001122435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-59-3 | |
Record name | 4-Bromo-N-[[4-methyl-5-(2-propyn-1-ylthio)-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338421-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-[[4-methyl-5-(2-propyn-1-ylthio)-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001122435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.